molecular formula C11H18N4O B2386857 1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine CAS No. 1856043-95-2

1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine

Katalognummer: B2386857
CAS-Nummer: 1856043-95-2
Molekulargewicht: 222.292
InChI-Schlüssel: BCZFIALOALAGNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine is a chemical compound featuring a pyrazole core linked to a 3-methylpiperidine moiety via a carbonyl group. This structure classifies it as a nitrogen-containing heterocycle, a category of significant interest in medicinal chemistry and drug discovery due to its potential to interact with various biological targets. Compounds with similar structural frameworks, such as those with piperidine-carbonyl-pyrazole linkages, are often investigated for their potential biological activities and are utilized as key intermediates or building blocks in organic synthesis. The molecular formula for this compound is C12H20N4O, with a molecular weight of 236.31 g/mol. As a research chemical, its primary value lies in its application in scientific laboratories for the development of novel substances and for probing biochemical pathways. Potential areas of investigation could include, but are not limited to, the synthesis of enzyme inhibitors or receptor modulators, given the prevalence of similar scaffolds in pharmacologically active molecules. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use. Researchers are encouraged to conduct their own thorough analysis and characterization to confirm the compound's suitability for their specific applications.

Eigenschaften

IUPAC Name

(5-amino-2-methylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-4-3-5-15(7-8)11(16)9-6-10(12)13-14(9)2/h6,8H,3-5,7H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZFIALOALAGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=NN2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the piperidine moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

1-Methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Pyrazole-Carbonyl-Piperidine/Pyrrolidine Derivatives

The substitution pattern on the piperidine/pyrrolidine ring and the pyrazole core significantly influences physicochemical properties and bioactivity:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight Key Data/Applications Reference IDs
1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine 3-methylpiperidinyl C₁₂H₁₉N₃O 229.30* Not explicitly reported; inferred from analogs
1-methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine Piperidinyl C₁₀H₁₆N₄O 208.27 Purity: 95%; CAS: EN300-232268
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine Pyrrolidinyl C₉H₁₄N₄O 194.24 CAS: 1174852-89-1; purity: 95%
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine Trifluoromethyl C₅H₇F₃N₄ 180.13 Yield: 38%; ¹H NMR data
1-methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine Propenyl C₇H₁₁N₃ 137.18 Yield: 91%; ¹H NMR data

*Calculated molecular weight based on formula.

Key Observations :

  • Electronic Effects : The trifluoromethyl group (electron-withdrawing) in the CF₃ analog may enhance metabolic stability compared to the amide-linked 3-methylpiperidine derivative .

Functional Group Modifications in Pyrazole-Amines

Aromatic vs. Aliphatic Substituents
  • Pyridine Derivatives : Compounds like 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (MW 252.29) incorporate aromatic pyridine rings, enabling π-π stacking interactions. NMR data (δ 8.88 ppm for pyridine protons) confirm distinct electronic environments compared to aliphatic 3-methylpiperidine analogs .
  • Thiophene Derivatives : 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (C₉H₁₀ClN₃S) introduces sulfur-based hydrophobicity and halogen interactions, broadening applicability in materials science .
Urea and Carboselenamide Hybrids
  • Urea-Linked Analogs : 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea demonstrates the utility of urea groups in enhancing hydrogen-bonding capacity, a feature absent in the target compound .
  • Selenourea Derivatives: Pyrazolyl-selenoureas (e.g., from ) exhibit enhanced lipophilicity via adamantyl groups, contrasting with the moderate hydrophilicity of the 3-methylpiperidine carbonyl group .

Biologische Aktivität

1-Methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its pyrazole ring, which is known for various biological activities. The presence of the piperidine moiety enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

In a study focused on similar pyrazole compounds, several derivatives exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). For instance, compounds with structural similarities showed IC50 values ranging from 2.43 to 14.65 μM, indicating effective growth inhibition .

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2312.43Microtubule destabilization
7hHepG24.98Apoptosis induction (caspase activation)
10cMDA-MB-2317.84Inhibition of cell cycle progression

The biological activity of pyrazole derivatives often involves multiple mechanisms:

  • Microtubule Destabilization : Compounds like 7d and 7h have been shown to disrupt microtubule assembly at concentrations as low as 20 μM, which is crucial for cancer cell division .
  • Apoptosis Induction : Studies indicate that these compounds can enhance caspase-3 activity significantly, suggesting a pathway leading to programmed cell death in cancer cells .
  • Targeting Key Oncogenic Pathways : Pyrazole derivatives are known to inhibit various cancer-related targets including:
    • Topoisomerase II
    • EGFR
    • VEGFR
    • Histone Deacetylases (HDACs)

These interactions can lead to reduced proliferation and increased apoptosis in tumor cells.

Case Studies

Several case studies have demonstrated the efficacy of pyrazole-based compounds in preclinical settings:

  • Case Study 1 : A derivative similar to our compound was tested against multiple cancer types, showing promising antitumor activity in vivo.
  • Case Study 2 : Another study reported that a closely related pyrazole compound inhibited the growth of lung and colorectal cancer cell lines through mechanisms involving DNA damage response pathways.

Q & A

Q. Key Intermediates :

  • 5-Amino-1-methylpyrazole
  • 3-Methylpiperidine-1-carbonyl chloride

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Characteristic peaks include:
    • Pyrazole C-H protons: δ 6.2–6.8 (s, 1H, pyrazole ring) .
    • Piperidine N-CH₃: δ 1.2–1.5 (m, 3H) .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (pyrazole C=N) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₁₂H₁₉N₅O) .

Advanced: What strategies optimize the yield and purity during the condensation step in synthesizing this compound?

Methodological Answer:
Optimization involves:

  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Solvent Selection : Use DMF for solubility enhancement or dichloromethane for easier workup .
  • Catalyst Addition : 10 mol% DMAP improves amide coupling efficiency .

Q. Table 1. Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes rate
SolventDMFEnhances solubility
Catalyst (DMAP)10 mol%Reduces side reactions

Advanced: How does the presence of the 3-methylpiperidine moiety influence the compound's reactivity and biological interactions?

Methodological Answer:

  • Reactivity : The 3-methyl group sterically hinders nucleophilic attacks on the piperidine ring, stabilizing the carbonyl group during synthesis .
  • Biological Interactions : The piperidine moiety enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies. Its basic nitrogen facilitates hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .

Methodological: What analytical approaches are recommended for resolving contradictory data in crystallographic studies?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) for accurate electron density maps .
  • Refinement Tools : SHELXL for small-molecule refinement; adjust thermal parameters (U₃₃) to resolve disorder .
  • Validation : Check R-factor convergence (target: <5%) and PLATON for symmetry errors .

Advanced: How to design experiments to elucidate the mechanism of action in enzyme inhibition assays?

Methodological Answer:

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Docking Simulations : AutoDock Vina predicts binding poses with target enzymes (e.g., NLRP3 inflammasome) .
  • Mutagenesis : Validate binding sites by mutating key residues (e.g., Lys123 in kinases) and measure IC₅₀ shifts .

Basic: What are the common impurities encountered during synthesis, and how are they characterized?

Methodological Answer:

  • Impurities :
    • Unreacted 5-amino-pyrazole (detected via HPLC retention time: 3.2 min) .
    • Hydrolysis byproducts (amide → carboxylic acid, identified by IR ~1700 cm⁻¹) .
  • Mitigation :
    • Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Control solvent effects (e.g., DMSO concentration ≤1%) to prevent false positives .
    • Validate cell line viability (e.g., HEK293 vs. HeLa) using MTT assays .
  • Structural Confirmation : Re-characterize batches via LC-MS to rule out degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.